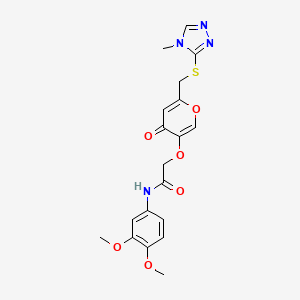

N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

This compound features a hybrid structure combining a 3,4-dimethoxyphenylacetamide core, a 4-oxo-4H-pyran ring, and a 4-methyl-1,2,4-triazole-thioether side chain. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and metabolic stability, while the triazole-thioether linkage likely contributes to binding interactions with biological targets . Structural analogs in (e.g., N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) suggest that variations in triazole substituents (methyl vs. ethyl/pyridinyl) modulate physicochemical and pharmacological properties .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-23-11-20-22-19(23)30-10-13-7-14(24)17(8-28-13)29-9-18(25)21-12-4-5-15(26-2)16(6-12)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYYCNLNZQHPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

Synthesis of the Pyranone Structure: The pyranone moiety is often prepared through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.

Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the triazole and pyranone intermediates are linked to the dimethoxyphenyl group via an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxy groups or the sulfur atom in the triazole ring.

Reduction: Reduction reactions can target the carbonyl group in the pyranone structure.

Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The triazole ring may bind to metal ions or enzyme active sites, while the pyranone structure could interact with biological membranes or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs from the evidence below, focusing on heterocyclic cores , substituents , and functional group modifications :

Analysis of Structural and Functional Differences

Heterocyclic Core Influence: The 4-oxo-4H-pyran core in the target compound and analogs may improve planarity and π-stacking interactions compared to pyrazoles () or pyrazolo-pyrimidines (). Triazole vs. Pyrazole: Triazoles (target compound, ) offer stronger hydrogen-bonding capacity than pyrazoles (), which could influence binding to enzymes like CYP450 or kinases .

Substituent Effects :

- 3,4-Dimethoxyphenyl (target compound) vs. 3,4-dichlorophenyl (): Methoxy groups increase electron density and solubility, whereas chloro substituents enhance lipophilicity and membrane permeability .

- 4-Methyl-triazole (target) vs. 4-ethyl/pyridinyl-triazole (): Bulkier substituents (e.g., pyridinyl) may sterically hinder target interactions but improve metabolic stability .

Physical Properties: Melting points vary significantly: Pyrazolo-pyrimidine-chromenone hybrids () show high melting points (302–304°C), likely due to extended conjugation and crystallinity, whereas pyrazole derivatives () melt at lower temperatures (117–132°C) .

Synthetic Feasibility: Yields for analogous compounds (e.g., 61–67% in ) suggest moderate synthetic accessibility for triazole/pyrazole derivatives .

Implications for Pharmacological Activity

While direct bioactivity data for the target compound is absent in the evidence, structural parallels to known bioactive molecules allow hypotheses:

- 4-oxo-4H-pyran derivatives () are associated with anti-inflammatory and antioxidant activities, possibly due to radical-scavenging properties .

- Pyrazolo-pyrimidines () often target kinases (e.g., JAK2, EGFR), indicating that core structure swaps could redirect selectivity toward specific signaling pathways .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the pyran-4-one core via cyclization under acidic or basic conditions.

- Step 2 : Introduction of the triazole-thioether moiety through nucleophilic substitution, requiring anhydrous solvents (e.g., dichloromethane) and controlled pH to avoid side reactions .

- Step 3 : Acetamide coupling using coupling agents like EDCI/HOBt in dimethyl sulfoxide (DMSO) at 0–5°C to preserve reactive intermediates . Key conditions include strict temperature control (20–80°C depending on the step), solvent purity, and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–175 ppm) groups serving as diagnostic signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 500–550 range) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities, requiring high-purity single crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Substituent Variation : Systematically modify the dimethoxyphenyl or triazole groups to assess impacts on target binding. For example, replacing methoxy with ethoxy groups alters lipophilicity and receptor affinity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases. Compare results with in vitro assays (e.g., IC50 measurements) to validate computational predictions .

- Bioisosteric Replacement : Replace the pyran-4-one ring with thienopyrimidine (as in structurally similar compounds) to enhance metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

- Orthogonal Assays : Confirm results using complementary methods. If a compound shows inconsistent inhibition of a kinase, validate via Western blot (protein-level) and enzymatic activity assays .

- Data Normalization : Account for variables like solvent (DMSO vs. ethanol) and concentration gradients, which can artifactually alter potency .

Q. What strategies are effective for improving this compound’s pharmacokinetic properties?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

- Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites (e.g., demethylation of the dimethoxyphenyl group) and modify substituents accordingly .

- Plasma Protein Binding Studies : Employ equilibrium dialysis to measure unbound fraction, guiding dose adjustments for in vivo models .

Methodological Guidance

Q. How can researchers validate target engagement in cellular assays?

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding under heat stress, confirming direct interaction .

Q. What experimental approaches mitigate synthetic challenges, such as low yields in triazole-thioether coupling?

- Catalyst Optimization : Screen Pd/Cu catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline improves thioether bond formation .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to optimize reaction kinetics .

- Purification Protocols : Use preparative HPLC with C18 columns to isolate pure product from byproducts like disulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.